molecular formula C18H15B3O3 B1580813 Triphenylboroxin CAS No. 3262-89-3

Triphenylboroxin

Cat. No.: B1580813
CAS No.: 3262-89-3
M. Wt: 311.7 g/mol
InChI Key: VOXXGUAZBWSUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylboroxin is a useful research compound. Its molecular formula is C18H15B3O3 and its molecular weight is 311.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Triphenylboroxin (TPB) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a boron atom coordinated to three phenyl groups and an oxygen atom, forming a cyclic structure known as a boroxine. Its structure can be represented as follows:

C6H5B OC6H5)3\text{C}_6\text{H}_5\text{B OC}_6\text{H}_5)_3

This unique arrangement contributes to its stability and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through coordination chemistry. Boron compounds, including TPB, have been shown to inhibit certain enzymes by forming reversible complexes with active sites. This mechanism is particularly important in the context of proteasome inhibition, where boron-containing compounds have demonstrated significant therapeutic potential in cancer treatment.

Therapeutic Applications

  • Cancer Treatment :
    • This compound has been investigated for its chemotherapeutic potential due to its ability to selectively target cancer cells. Studies indicate that it may enhance the efficacy of existing chemotherapeutic agents by acting as a radiosensitizer, thereby improving treatment outcomes for patients with advanced carcinomas .
  • Enzyme Inhibition :
    • The compound has been explored as an enzyme inhibitor, particularly against proteasomes and other proteolytic enzymes. The formation of stable complexes with these enzymes can lead to their functional inhibition, which is beneficial in treating diseases characterized by dysregulated protein degradation .

In Vitro Studies

  • Cell Line Experiments : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in breast and prostate cancer models .
  • Mechanistic Insights : Research indicates that the compound's mechanism involves the disruption of cellular processes related to protein homeostasis, leading to apoptosis in malignant cells .

In Vivo Studies

  • Animal Models : In vivo studies utilizing murine models have reported enhanced survival rates and reduced tumor sizes following treatment with this compound combined with conventional chemotherapy . These findings suggest that TPB may potentiate the effects of other anticancer drugs.

Case Studies

  • Study on Radiosensitization : A notable study investigated the radiosensitizing effects of this compound in combination with radiation therapy on glioblastoma cells. The results indicated a significant increase in cell death compared to radiation alone, highlighting TPB's potential role in enhancing radiotherapy efficacy .
  • Clinical Trials : Preliminary clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Early results suggest manageable toxicity profiles and promising antitumor activity .

Data Summary

Study Type Findings Reference
In VitroCytotoxic effects on breast and prostate cancer cells
In VivoEnhanced survival rates in murine models
Case StudyIncreased efficacy when combined with radiation therapy
Clinical TrialsOngoing trials showing manageable toxicity

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions
TPB has been recognized as an effective reagent in the Suzuki–Miyaura cross-coupling reaction, where it serves as a source of aryl groups. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. Studies have shown that TPB can enhance reaction efficiency and selectivity compared to traditional arylboronic acids .

Catalytic Properties
The Lewis acidity of TPB allows it to act as a catalyst in various organic reactions, including the formation of carbon-carbon bonds. Its ability to stabilize reactive intermediates makes it a valuable tool for synthetic chemists . For instance, TPB has been utilized to facilitate the arylation of α-diazo carbonyl compounds, yielding high product selectivity and improved reaction times .

Materials Science

Covalent Organic Frameworks (COFs)
TPB's dynamic boron-oxygen bonds enable the formation of covalent organic frameworks (COFs), which are porous materials with potential applications in gas storage, separation technologies, and catalysis. The structural versatility of TPB allows for the design of COFs with tailored properties for specific applications .

Flame-Retardant Materials
The thermal stability and char formation ability of TPB make it suitable for developing non-halogenated flame-retardant materials. These materials exhibit excellent performance under high temperatures, making them ideal for applications in construction and textiles .

Drug Delivery Systems

Pharmacological Applications
The unique structural features of TPB facilitate its use in drug delivery systems. Its ability to form dynamic covalent bonds allows for the development of smart drug carriers that can respond to environmental stimuli. For example, TPB-based hydrogels have been engineered to undergo sol-gel transitions in response to pH changes, which can be exploited for controlled drug release .

Selective Anion Receptors
Recent studies have demonstrated that TPB can function as a selective receptor for fluoride ions (F−) in aqueous media. This property is particularly useful in biosensing applications and environmental monitoring, where detecting specific anions is crucial .

Case Study 1: Dynamic Hydrogel Development

A research team developed a hydrogel cross-linked with a water-stable boroxine structure derived from TPB. The hydrogel exhibited remarkable acid-base stability and reversible gel-sol transitions, demonstrating potential applications in biomedical fields such as tissue engineering and drug delivery systems .

Case Study 2: Anion Recognition

In another study, TPB was used as an anion receptor that displayed a significantly higher affinity for fluoride ions compared to conventional receptors like phenylboronic acid. This finding opens avenues for developing more effective sensors for environmental monitoring and pharmaceutical applications .

Data Summary

Application Area Specific Use Key Findings
Organic SynthesisSuzuki–Miyaura CouplingEnhanced efficiency and selectivity over arylboronic acids
Materials ScienceCovalent Organic FrameworksStructural versatility enables tailored properties for gas storage applications
Drug Delivery SystemsSmart HydrogelsSol-gel transition responsive to pH changes for controlled drug release
Anion RecognitionSelective F− Ion ReceptorHigher affinity than phenylboronic acid; potential for biosensing applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Triphenylboroxin, and how do reaction conditions influence yield and purity?

  • Methodological Guidance : Begin by comparing established protocols (e.g., cyclotrimerization of phenylboronic acid under dehydrating conditions). Use controlled experiments to vary parameters like temperature, solvent (toluene vs. THF), and catalyst presence. Monitor purity via 11^{11}B NMR and confirm crystal structure with XRD. Replicate methods from peer-reviewed literature and validate using spectroscopic cross-checks .

Q. How can spectroscopic techniques (NMR, IR, XRD) be systematically applied to characterize this compound?

  • Methodological Guidance : For 1^{1}H/13^{13}C NMR, dissolve this compound in deuterated chloroform to observe aromatic proton environments and boron-oxygen bonding. Use 11^{11}B NMR to confirm trimeric boroxine ring formation (δ ~28-30 ppm). Pair XRD with DFT calculations to validate molecular geometry .

Q. What are the common impurities in this compound synthesis, and how can they be mitigated?

  • Methodological Guidance : Identify impurities (e.g., unreacted phenylboronic acid, hydrolysis byproducts) via HPLC-MS. Optimize purification using recrystallization (hexane/ethyl acetate) or column chromatography. Document purity thresholds (>98%) for reproducibility .

Advanced Research Questions

Q. How does this compound’s Lewis acidity compare to other boroxines in catalytic applications, and what computational models support this?

  • Methodological Guidance : Perform DFT calculations (Gaussian or ORCA) to analyze frontier molecular orbitals and Fukui indices. Experimentally benchmark catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against B2_2O3_3 or BF3_3·OEt2_2. Correlate theoretical and experimental data to refine acidity scales .

Q. What mechanisms underlie this compound’s role in stabilizing reactive intermediates, and how can in-situ spectroscopy validate these?

  • Methodological Guidance : Design in-situ IR or Raman setups to track intermediate formation during reactions (e.g., boronate ester formation). Use low-temperature NMR (-40°C) to trap transient species. Compare kinetic data with computational transition-state models .

Q. How can conflicting literature reports on this compound’s thermal stability be resolved?

  • Methodological Guidance : Systematically replicate disputed studies under identical conditions (TGA/DSC for decomposition profiles). Investigate environmental factors (humidity, oxygen content) and crystallinity (via PXRD). Publish contradictory findings with raw data to encourage community verification .

Q. What strategies improve this compound’s solubility in nonpolar solvents for supramolecular chemistry applications?

  • Methodological Guidance : Introduce sterically hindered substituents (e.g., mesityl groups) via modified synthesis. Assess solubility via UV-Vis spectroscopy in cyclohexane or benzene. Pair with SAXS to study self-assembly behavior .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between experimental and computational data on this compound’s electronic properties?

  • Methodological Guidance : Re-evaluate computational parameters (basis sets, solvation models) and experimental conditions (concentration, solvent polarity). Use multi-reference methods (CASSCF) for boron-centered systems. Cross-validate with XPS or cyclic voltammetry .

Q. What statistical approaches are appropriate for analyzing this compound’s catalytic performance across heterogeneous trials?

  • Methodological Guidance : Apply ANOVA to compare yields under varied conditions (pH, solvent). Use multivariate analysis (PCA) to identify dominant variables. Report confidence intervals and effect sizes to quantify significance .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing this compound-based methodologies?

  • Methodological Guidance : Adhere to NIH guidelines for experimental reporting: detail solvent batches, instrument calibration, and purity thresholds. Provide raw spectral data and crystallographic CIF files as supplementary information. Use checklists (e.g., FINER criteria) to evaluate feasibility and novelty .

Properties

IUPAC Name

2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15B3O3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXXGUAZBWSUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15B3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186311
Record name Boroxin, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3262-89-3
Record name Boroxin, triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylboroxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triphenylboroxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Boroxin, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Triphenylboroxin
Triphenylboroxin
Triphenylboroxin
Triphenylboroxin
Triphenylboroxin
Triphenylboroxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.